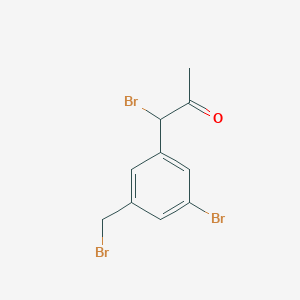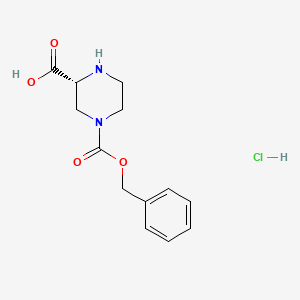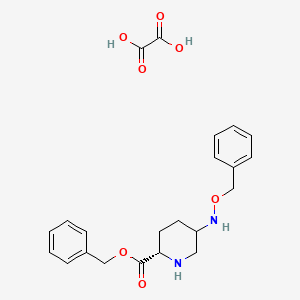
1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Br3O. This compound is characterized by the presence of multiple bromine atoms attached to a phenyl ring and a propan-2-one moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one typically involves the bromination of precursor compounds. One common method involves the bromination of 1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the phenyl ring .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and primary amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield phenols, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through substitution and coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, making it a suitable candidate for various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-methylbenzene: This compound has a similar brominated phenyl ring but lacks the propan-2-one moiety, making it less versatile in certain reactions.
3-Bromomethylphenylboronic acid pinacol ester: This compound contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
The uniqueness of this compound lies in its multiple bromine atoms and the presence of the propan-2-one moiety, which enhance its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C10H9Br3O |
|---|---|
Molecular Weight |
384.89 g/mol |
IUPAC Name |
1-bromo-1-[3-bromo-5-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Br3O/c1-6(14)10(13)8-2-7(5-11)3-9(12)4-8/h2-4,10H,5H2,1H3 |
InChI Key |
QLKRRLKOWGACPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)CBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)


![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)

![5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14036852.png)
![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)

![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)


